2,2'-(Hydrazine-1,2-diyl)diethanol

Description

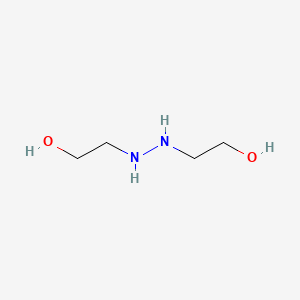

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethyl)hydrazinyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2/c7-3-1-5-6-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTLHFRZUBBPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947773 | |

| Record name | 2,2'-(Hydrazine-1,2-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-95-1 | |

| Record name | 2,2′-(1,2-Hydrazinediyl)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2488-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Hydrazodiethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2488-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Hydrazine-1,2-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-hydrazodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS 2488-95-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2'-(Hydrazine-1,2-diyl)diethanol, a symmetrical hydrazine derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, potential applications in drug development, analytical characterization, and safety considerations.

Core Molecular Attributes

2,2'-(Hydrazine-1,2-diyl)diethanol, also known as 1,2-bis(2-hydroxyethyl)hydrazine, is a unique bifunctional molecule featuring two hydroxyl groups and a central hydrazine moiety. This structure imparts a combination of nucleophilicity, reducing properties, and the capacity for hydrogen bonding, making it a valuable intermediate in the synthesis of a diverse range of compounds.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2488-95-1 | [1] |

| Molecular Formula | C4H12N2O2 | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Melting Point | 58-60 °C | [2] |

| Boiling Point | 268.4 °C at 760 mmHg | [3] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.34 ± 0.10 (Predicted) | [2] |

Synthesis and Manufacturing

The synthesis of 1,2-bis(2-hydroxyethyl)hydrazine has been described in the literature, with a common method involving the hydrogenation of a hydrazone precursor.[4]

Synthetic Workflow

Caption: Synthetic route to 1,2-bis(2-hydroxyethyl)hydrazine.

Detailed Protocol

-

Hydrazone Formation: Glycolaldehyde is condensed with 2-hydroxyethylhydrazine to form the corresponding hydrazone intermediate.[4] This reaction is typically carried out in an appropriate solvent like ethanol.

-

Hydrogenation: The resulting hydrazone is then subjected to catalytic hydrogenation. A common catalyst for this step is palladium on carbon (Pd/C).[4] The reaction is performed under a hydrogen atmosphere until the uptake of hydrogen ceases, indicating the reduction of the carbon-nitrogen double bond to a single bond, yielding the final product.

-

Purification: The final product can be purified through standard laboratory techniques such as recrystallization or chromatography.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,2'-(Hydrazine-1,2-diyl)diethanol is primarily dictated by the nucleophilic nature of the hydrazine nitrogen atoms and the presence of the two primary alcohol functional groups. This dual functionality allows for a wide range of chemical transformations, making it a valuable synthon for the construction of more complex molecules.

Key Reactions

-

N-Alkylation and N-Acylation: The nitrogen atoms of the hydrazine moiety can be readily alkylated or acylated to introduce various substituents.

-

Formation of Heterocycles: The 1,2-diamine nature of the hydrazine core makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[5][6]

-

Derivatization of Hydroxyl Groups: The primary alcohol groups can undergo typical alcohol reactions such as esterification, etherification, and oxidation.

-

Oxidation: The hydrazine moiety can be oxidized to form the corresponding azo compound, bis(2-hydroxyethyl)diazene.[4]

Applications in Drug Development

While direct applications of 2,2'-(Hydrazine-1,2-diyl)diethanol in pharmaceuticals are not extensively documented, its potential as a building block for the synthesis of bioactive molecules is significant. The broader class of hydrazine derivatives has been a rich source of compounds with diverse pharmacological activities.[7][8]

Potential Therapeutic Areas for Derivatives

Hydrazide and hydrazone derivatives have demonstrated a wide spectrum of biological activities, suggesting that derivatives of 2,2'-(Hydrazine-1,2-diyl)diethanol could be explored for:

-

Anticonvulsant Activity: Many hydrazone-containing compounds have shown promise in preclinical models of epilepsy.[2][9]

-

Antidepressant Activity: The hydrazine scaffold is present in some monoamine oxidase (MAO) inhibitors used as antidepressants.[8]

-

Antimicrobial and Antifungal Activity: A number of hydrazide derivatives have been reported to possess antibacterial and antifungal properties.[10]

-

Antitubercular Activity: Isoniazid, a cornerstone in tuberculosis treatment, is a well-known hydrazide derivative. This highlights the potential of this chemical class in combating mycobacterial infections.[2][10]

-

Anti-inflammatory and Analgesic Effects: Certain hydrazone derivatives have exhibited anti-inflammatory and pain-relieving properties.[11]

-

Anticancer Activity: Some hydrazine derivatives have been investigated for their potential as anticancer agents.[12]

The presence of the two hydroxyl groups in 2,2'-(Hydrazine-1,2-diyl)diethanol offers handles for further chemical modification, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery campaigns.

Analytical Characterization

A comprehensive analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

Expected Spectroscopic Features

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, as well as exchangeable protons from the N-H and O-H groups. The splitting patterns would provide information about the connectivity of the atoms.[4]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two types of carbon atoms in the molecule (those bonded to nitrogen and those bonded to oxygen).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H and N-H stretching, typically in the region of 3200-3500 cm⁻¹. C-N and C-O stretching vibrations would also be present at lower frequencies.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Fragmentation patterns can provide structural information. A related compound, 2-hydroxyethylhydrazine, has been analyzed by GC-MS, indicating the feasibility of this technique for the analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol, potentially after derivatization.[13]

Chromatographic Purity

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for assessing the purity of 2,2'-(Hydrazine-1,2-diyl)diethanol. For GC analysis, derivatization may be necessary to improve volatility and thermal stability.[1]

Safety, Handling, and Storage

As with all hydrazine derivatives, 2,2'-(Hydrazine-1,2-diyl)diethanol should be handled with care, following appropriate safety protocols.

Hazard Summary

The safety data for the closely related compound 2-hydroxyethylhydrazine indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[14] It can cause skin and eye irritation and may have limited evidence of a carcinogenic effect.[14] It is reasonable to assume that 2,2'-(Hydrazine-1,2-diyl)diethanol may have a similar hazard profile.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust.[14]

-

Storage: Store in a tightly sealed container in a dry and cool place.[1]

Thermal Stability

Hydrazine and its derivatives can be thermally unstable.[15][16] Heating may cause expansion or decomposition, potentially leading to the rupture of containers.[14] Decomposition can produce toxic fumes, including nitrogen oxides and carbon monoxide.[14] It is important to avoid excessive heating and to be aware of the potential for thermal decomposition.

Conclusion

2,2'-(Hydrazine-1,2-diyl)diethanol is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its bifunctional nature allows for the creation of a wide array of derivatives, particularly heterocyclic compounds, which are of great interest in drug discovery. While the biological activities of this specific compound are not yet fully elucidated, the proven pharmacological potential of the broader class of hydrazine derivatives makes it an attractive starting point for the development of new therapeutic agents. Proper handling and a thorough understanding of its chemical properties are essential for its safe and effective use in the laboratory.

References

-

ChemBK. 2,2'-(Hydrazine-1,2-diyl)diethanol - Physico-chemical Properties. Available from: [Link]

- Nielsen, A. T., & Lawrence, G. W. (1977). 1,2-Bis(2-hydroxyethyl)hydrazine and derivatives. The Journal of Organic Chemistry, 42(12), 2183–2186.

-

MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available from: [Link]

- Khanday, M. A., & Said, M. S. (2012). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 68-82.

-

Material Science Research India. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

ResearchGate. (PDF) Biological Activities of Hydrazone Derivatives. Available from: [Link]

- Zhang, L., van Duin, A. C., Zybin, S. V., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The journal of physical chemistry. B, 113(31), 10770–10778.

-

National Center for Biotechnology Information. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]

-

NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. Available from: [Link]

-

LookChem. Cas 109-84-2,2-Hydroxyethylhydrazine. Available from: [Link]

-

Arkivoc. Hydrazinecarbothioamide group in the synthesis of heterocycles. Available from: [Link]

-

MDPI. Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Available from: [Link]

-

ResearchGate. Kinetic parameters for thermal decomposition of hydrazine. Available from: [Link]

-

ChemRxiv. Formation and Fragmentation of 2- Hydroxyethylhydrazinium Nitrate (HEHN) Cluster Ions: A Combined Electrospray Ionization. Available from: [Link]

-

Sciforum. Proceedings Synthesis ofBis-hydrazine using heterogeneous catalysis Nassima Medjahed1. Available from: [Link]

-

ResearchGate. Hydrazine derivatives in the synthesis of linear and heterocyclic compounds. Available from: [Link]

-

RSC Publishing. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Available from: [Link]

-

NIST WebBook. 2-Hydrazinoethanol. Available from: [Link]

-

Technology Networks. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Available from: [Link]

-

U-Chems. Custom 2-Hydroxyethylhydrazine Manufacturers, Suppliers. Available from: [Link]

-

National Center for Biotechnology Information. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. Available from: [Link]

-

ScienceDirect. Reactivity of 2-hydroxyethylhydrazinium nitrate (HEHN) with atomic iridium on graphite. Available from: [Link]

-

NIST WebBook. Hydrazine dihydrochloride. Available from: [Link]

-

Dalton Transactions. Dibenzoazepine hydrazine is a building block for N-alkene hybrid ligands: exploratory syntheses of complexes of Cu, Fe, and Li. Available from: [Link]

-

SpectraBase. Hydrazine. Available from: [Link]

Sources

- 1. CAS 2488-95-1 | 2,2'-(Hydrazine-1,2-diyl)diethanol - Synblock [synblock.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Hydrazine Building Blocks - Enamine [enamine.net]

- 8. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-(Hydrazine-1,2-diyl)diethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and safety considerations for 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS No. 2488-95-1). The information herein is synthesized to support research and development activities, offering both foundational data and practical insights into the handling and characterization of this molecule.

Molecular Identity and Structure

2,2'-(Hydrazine-1,2-diyl)diethanol is a symmetrical hydrazine derivative characterized by the presence of two ethanol groups attached to the nitrogen atoms of a hydrazine core. This structure imparts specific chemical characteristics, including its polarity and potential for hydrogen bonding.

-

Chemical Name: 2,2'-(Hydrazine-1,2-diyl)diethanol[1]

-

Synonyms: 2,2'-hydrazodiethanol

Caption: Chemical structure of 2,2'-(Hydrazine-1,2-diyl)diethanol.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from reaction kinetics to biological interactions. The properties of 2,2'-(Hydrazine-1,2-diyl)diethanol are summarized below.

| Property | Value | Source |

| Appearance | Data not consistently available; likely a solid at room temperature based on melting point. | - |

| Melting Point | 58-60 °C | [2] |

| Boiling Point | 171 °C (Predicted)[2], 268.4°C at 760 mmHg[1] | [1][2] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in isopropanol (used as a solvent for melting point determination).[2] Due to the polar hydroxyl and hydrazine groups, it is expected to be soluble in water and other polar organic solvents. | [2] |

The presence of two hydroxyl groups and the hydrazine moiety makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its melting point, boiling point, and solubility profile. The discrepancy in reported boiling points may be due to one being a predicted value while the other is an experimental value under specific pressure.

Analytical Characterization: Methodologies and Protocols

Due to its high polarity, reactivity, and lack of a strong chromophore, direct analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol can be challenging.[3] Analytical methods for hydrazine and its derivatives often rely on derivatization to create a more stable and easily detectable product, suitable for techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4][5]

Causality in Method Selection: The choice of derivatization is critical. 2-Hydroxyethyl hydrazine is a potential genotoxic impurity in some pharmaceutical manufacturing processes, necessitating highly sensitive analytical methods for its detection at trace levels.[5] Derivatization with an aromatic aldehyde, such as benzaldehyde, serves two primary purposes:

-

Increases Stability: It converts the reactive hydrazine group into a stable hydrazone.[3][5]

-

Enhances Detectability: It introduces a chromophore for UV detection in HPLC and creates a less polar, more volatile compound suitable for GC-MS analysis.[3]

Caption: General workflow for the GC-MS analysis of hydrazine compounds via derivatization.

Protocol: Derivatization and GC-MS Analysis

This protocol is a representative example based on established methods for hydrazine analysis.[3][5][6] It provides a self-validating framework where accuracy and precision can be established through standard addition and recovery experiments.[3]

Objective: To quantify 2,2'-(Hydrazine-1,2-diyl)diethanol by converting it to a stable benzaldehyde hydrazone derivative for GC-MS analysis.

Materials:

-

Sample containing 2,2'-(Hydrazine-1,2-diyl)diethanol

-

Methanol (HPLC grade)

-

Benzaldehyde (reagent grade)

-

Sodium Borate solution (0.1 N)

-

GC Vials (2 mL)

-

Water bath or heating block

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Standard Preparation: Prepare a stock solution of 2,2'-(Hydrazine-1,2-diyl)diethanol in methanol. Create a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., LOQ to 200% of the target analyte concentration).[3]

-

Sample Preparation: Accurately weigh or measure the sample and dissolve it in a known volume of methanol.

-

Derivatization Reaction: a. Transfer 1.0 mL of each standard and sample solution into separate GC vials. b. Add 0.5 mL of a benzaldehyde solution (e.g., 1% v/v in methanol) to each vial.[6] c. Cap the vials and shake for several seconds to mix. Allow the reaction to proceed at room temperature for at least 5 minutes.[6] d. Add 1.0 mL of 0.1 N Sodium Borate solution to each vial and shake.[6] e. Heat the vials in a water bath at approximately 80°C for 30 minutes to ensure complete reaction.[6]

-

GC-MS Analysis: a. Cool the vials to room temperature. b. Inject an appropriate volume (e.g., 1 µL) of the organic layer into the GC-MS system. c. GC Conditions (Typical):

- Column: A non-polar column such as HP-5MS is often suitable for the less polar derivative.[3]

- Inlet Temperature: 250°C

- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

- Carrier Gas: Helium d. MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI)

- Scan Range: m/z 40-500

-

Quantification: a. Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. b. Determine the concentration of 2,2'-(Hydrazine-1,2-diyl)diethanol in the samples by interpolating their peak areas from the calibration curve. The correlation coefficient (r²) should be >0.999 for a linear calibration.[3]

Safety and Handling

2,2'-(Hydrazine-1,2-diyl)diethanol is a hydrazine derivative and should be handled with extreme caution, as compounds in this class are known for their toxicity and reactivity. The following information is based on safety data for hydrazine and related compounds.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.

-

Corrosivity: Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[7]

-

Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity: May cause cancer. Hydrazine itself is considered a possible human carcinogen.[8][9]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

-

Reactivity: Forms explosive mixtures with air on intense heating.

Caption: Key safety and handling precautions for hydrazine derivatives.

Handling and Storage Recommendations:

-

Always work within a chemical fume hood to avoid inhalation.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[7][8]

-

Prevent fire caused by electrostatic discharge.[8]

Applications and Relevance

2,2'-(Hydrazine-1,2-diyl)diethanol serves as a building block in organic synthesis.[1] Its bifunctional nature, with two hydroxyl groups and a reactive hydrazine core, makes it a useful intermediate for creating more complex molecules, including pharmaceutical intermediates and heterocyclic compounds like pyridazines.[1][10] Hydrazones, which can be synthesized from hydrazine derivatives, are a class of compounds studied for their diverse biological activities, including antimicrobial properties.[11]

References

- Synblock. (n.d.). CAS 2488-95-1 | 2,2'-(Hydrazine-1,2-diyl)diethanol.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods. In Toxicological Profile for Hydrazines.

- ChemBK. (n.d.). 2,2'-(Hydrazine-1,2-diyl)diethanol.

- MilliporeSigma. (2025). Safety Data Sheet.

- OSHA. (n.d.). HYDRAZINE Method no..

- Thermo Fisher Scientific. (2025). Hydrazine - SAFETY DATA SHEET.

- ChemicalBook. (n.d.). HYDRAZINE - Safety Data Sheet.

- ResearchGate. (n.d.). Derivatisation reaction of 2-Hydrazinyl Ethanol.

- Arctom. (n.d.). CAS NO. 2488-95-1 | 2,2'-(Hydrazine-1,2-diyl)diethanol.

- ChemSrc. (2025). 2,2'-(Piperazine-1,4-diyl)diethanol | CAS#:122-96-3.

- National Center for Biotechnology Information. (n.d.). 2,5-Pyrazinediethanol. PubChem.

- National Center for Biotechnology Information. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC.

- National Center for Biotechnology Information. (1997). Physical and Chemical Properties of Hydrazines. In Toxicological Profile for Hydrazines.

- Taylor & Francis Online. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization.

- Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines.

- CymitQuimica. (n.d.). 2,2′-(Piperazine-1,4-diyl)diethanol.

- MDPI. (n.d.). Synthesis and Characterization of a Novel 2-Pyrazoline.

- PubMed. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes.

- National Center for Biotechnology Information. (n.d.). Hydrazine. PubChem.

Sources

- 1. CAS 2488-95-1 | 2,2'-(Hydrazine-1,2-diyl)diethanol - Synblock [synblock.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 6. osha.gov [osha.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol

Foreword for the Modern Researcher

The synthesis of symmetrically substituted hydrazines, such as 2,2'-(Hydrazine-1,2-diyl)diethanol (also known as 1,2-Bis(β-hydroxyethyl)hydrazine), presents a classic yet persistent challenge in organic chemistry: controlling selectivity. This molecule, with its symmetrical di-functional structure, is a promising building block for novel polymers, a bivalent linker in pharmaceutical conjugates, and a precursor for complex heterocyclic systems. However, its preparation via the most direct route—the reaction of hydrazine with ethylene oxide—is notoriously fraught with the concurrent formation of a family of related products.

This guide deviates from a simple recitation of steps. Instead, it is structured to provide researchers and process chemists with a deeper, field-proven understanding of the reaction landscape. We will dissect the causality behind experimental choices, address the central problem of selectivity, and offer a logical framework for developing a robust and validated synthesis protocol. Our focus is not just on how to perform the reaction, but on how to control it.

The Core Synthesis Challenge: A Multi-Product Reaction Environment

The fundamental reaction for producing hydroxyethylated hydrazines is the nucleophilic ring-opening of ethylene oxide by hydrazine. Hydrazine (N₂H₄) possesses two nucleophilic nitrogen atoms, and each nitrogen has two reactive protons. This tetra-functional potential is the root of the synthesis challenge. The reaction does not simply stop at the desired product but proceeds through a series of competitive and consecutive steps.

The primary products in this reaction system include:

-

Mono-substituted: 2-Hydroxyethylhydrazine (HEH)

-

Di-substituted (Isomers):

-

1,1-Bis(β-hydroxyethyl)hydrazine (unsymmetrical)

-

1,2-Bis(β-hydroxyethyl)hydrazine (symmetrical, the target molecule)

-

-

Tri-substituted: Tri(β-hydroxyethyl)hydrazine

-

Decomposition Products: Hydrazine can also decompose at elevated temperatures, potentially leading to alcohol-amine impurities like ethanolamine and diethanolamine[1].

A recent study employing a continuous flow microreactor system successfully identified these key products via GC-MS, highlighting the complexity of the reaction output[1][2]. Control over this product distribution is paramount and is primarily dictated by the reaction stoichiometry.

Figure 1: Competing reaction pathways in the hydroxyethylation of hydrazine.

Foundational Methodology: Synthesis of the Mono-substituted Precursor

To understand how to synthesize the di-substituted product, it is instructive to first master the synthesis of the mono-substituted precursor, 2-hydroxyethylhydrazine (HEH). The established protocols for HEH are designed to limit the reaction to a single addition of ethylene oxide.

Core Principle: The key to maximizing the yield of HEH is the use of a large molar excess of hydrazine hydrate. According to Le Chatelier's principle, a high concentration of the hydrazine reactant statistically favors the reaction of ethylene oxide with an unsubstituted hydrazine molecule over a reaction with the already-formed HEH product.

Representative Protocol Parameters for HEH Synthesis

| Parameter | Value/Condition | Rationale | Source |

| Reactants | Hydrazine Hydrate (80-85%), Ethylene Oxide | Hydrazine hydrate is a safer and more common form of hydrazine. | [3][4] |

| Molar Ratio (N₂H₄·H₂O : EO) | ~6:1 to 8:1 | High excess of hydrazine minimizes di- and tri-substitution. | [3][4] |

| Temperature | 30 - 70 °C | Provides sufficient activation energy without promoting excessive side reactions or hydrazine decomposition. | [3][4] |

| System | Closed, under slight positive pressure | Contains the volatile and hazardous ethylene oxide. | [4] |

| Workup | Reduced-pressure distillation | To remove excess water and unreacted hydrazine hydrate. | [3][4] |

Step-by-Step Protocol for 2-Hydroxyethylhydrazine (HEH) [4] Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a thermometer, and a reflux condenser connected to a mercury trap or similar pressure-relief system.

-

Charging the Reactor: In a 500 mL flask, place 118g of 85% hydrazine hydrate (approx. 2 moles).

-

Heating: Gently heat the hydrazine hydrate to 70 °C using a water bath.

-

Ethylene Oxide Addition: Slowly bubble gaseous ethylene oxide (total of ~14g, 0.32 moles) through the stirred hydrazine hydrate. The rate of addition should be controlled to maintain the reaction temperature between 70-72 °C and a slight positive pressure (e.g., ~20 mm Hg) in the system. Intermittent cooling with a cool water bath may be necessary to manage the exothermic reaction.

-

Reaction Completion: Continue stirring for 30 minutes after the ethylene oxide addition is complete.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Remove excess water and hydrazine hydrate by distillation under reduced pressure (25-30 mm Hg) at a bath temperature of 50-55 °C.

-

The desired 2-hydroxyethylhydrazine is then isolated from the residue by fractional vacuum distillation.

-

Strategic Synthesis of 2,2'-(Hydrazine-1,2-diyl)diethanol

While no definitive, optimized public protocol exists specifically for the 1,2-di-substituted product, we can logically derive a strategy to favor its formation by altering the conditions used for mono-substitution.

Core Principle: To promote di-substitution, the molar ratio of ethylene oxide to hydrazine hydrate must be increased. A stoichiometric ratio approaching 2:1 (EO:Hydrazine) is the theoretical target. However, this immediately introduces the challenge of controlling selectivity between the desired 1,2-isomer and the undesired 1,1-isomer, as well as preventing tri-substitution.

Proposed Developmental Protocol

The following protocol is a starting point for optimization. Researchers should expect to perform a Design of Experiments (DoE) approach, varying stoichiometry and temperature to maximize the yield of the target isomer.

Figure 2: Proposed workflow for the synthesis and purification of 1,2-Bis(β-hydroxyethyl)hydrazine.

Experimental Steps (Developmental)

-

Reactor Setup: Use the same setup as described for HEH synthesis.

-

Stoichiometry: Begin with a hydrazine hydrate to ethylene oxide molar ratio of 1:1.8 . This slight sub-stoichiometric amount of ethylene oxide is a rational starting point to minimize the formation of the tri-substituted by-product.

-

Temperature Control: Maintain a lower reaction temperature, initially targeting 40-50 °C . The second addition of ethylene oxide to HEH is also exothermic. Lower temperatures may influence the regioselectivity, potentially favoring attack at the less sterically hindered secondary nitrogen for the 1,2-product.

-

Slow Addition: The addition of ethylene oxide must be significantly slower than in the HEH prep to allow for controlled reaction and heat dissipation, preventing temperature spikes that could lead to by-products.

-

In-Process Control (IPC): Periodically and carefully take aliquots from the reaction mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This is the most critical step for process optimization. The goal is to stop the reaction when the concentration of the 1,2-di-substituted product is maximized relative to the other species.

-

Purification: This is the most challenging step.

-

First, remove water and any unreacted starting materials via standard reduced-pressure distillation.

-

The remaining mixture of HEH, 1,1-di-, 1,2-di-, and tri-substituted products will have different boiling points. Careful, high-efficiency fractional vacuum distillation is the most viable method for separation. The boiling points will be higher than that of HEH.

-

Collect multiple fractions and analyze each by GC-MS and NMR to identify those rich in the desired 1,2-isomer.

-

Mechanistic Considerations and Selectivity

The reaction proceeds via a standard SN2 nucleophilic attack of a nitrogen atom on one of the carbon atoms of the ethylene oxide ring, leading to ring-opening.

-

First Addition: N₂H₄ + C₂H₄O → HOCH₂CH₂NHNH₂ (HEH) This step is relatively straightforward.

-

Second Addition: The intermediate HEH now has two non-equivalent nitrogen atoms that can act as nucleophiles:

-

N1 (Primary Amine): The terminal nitrogen (-NH₂) is generally more nucleophilic due to less steric hindrance and the electron-donating effect of the adjacent nitrogen. Attack at this position leads to the 1,1-di-substituted isomer .

-

N2 (Secondary Amine): The internal nitrogen (-NH-) is less nucleophilic. Attack at this position leads to the desired 1,2-di-substituted isomer .

-

Controlling the N1 vs. N2 selectivity is difficult. Factors that may influence this include temperature, solvent, and potentially pH, although literature on controlling this specific regioselectivity is sparse. Lower temperatures and careful pH control could potentially enhance the selectivity towards the thermodynamically favored symmetrical product, but this requires experimental validation.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the final product, especially distinguishing it from its isomers.

| Technique | Expected Observations for 2,2'-(Hydrazine-1,2-diyl)diethanol |

| GC-MS | A distinct peak with a mass-to-charge ratio (M+) of 120. Key fragments would include loss of H₂O, CH₂OH, and cleavage of the N-N bond. The retention time will be different from the 1,1-isomer[2]. |

| ¹H NMR | Due to the molecule's symmetry, a simple spectrum is expected: two triplets corresponding to the two equivalent methylene groups (-NH-CH₂- and -CH₂-OH). A broad singlet for the two equivalent -NH- protons and another for the two -OH protons would also be expected. The exact chemical shifts would need to be determined experimentally. |

| ¹³C NMR | A very simple spectrum showing only two signals for the two unique carbon environments (-NH-CH₂- and -CH₂-OH). |

| FT-IR | Broad O-H stretching band (~3300 cm⁻¹), N-H stretching (~3200 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050 cm⁻¹). |

Safety and Handling

Extreme caution is required when working with these compounds.

-

Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen. It should always be handled in a chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.

-

Ethylene Oxide: Ethylene oxide is a flammable, toxic, and carcinogenic gas. It must be handled in a closed system with proper ventilation and monitoring.

-

Product: While specific toxicology data for 1,2-bis(β-hydroxyethyl)hydrazine is limited, it should be handled with the same level of caution as its precursors due to structural similarity. It is expected to be toxic if swallowed, inhaled, or absorbed through the skin.

Potential Applications in Research and Development

The symmetrical, bivalent nature of 2,2'-(Hydrazine-1,2-diyl)diethanol makes it a valuable intermediate:

-

Polymer Chemistry: It can serve as a chain extender or cross-linking agent in the synthesis of polyurethanes and other polymers, introducing hydroxyl functionalities for further modification.

-

Pharmaceutical Synthesis: The two terminal hydroxyl groups can be functionalized to create linkers for antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The central hydrazine moiety can be a precursor for various heterocyclic rings, which are common scaffolds in medicinal chemistry[5].

-

Coordination Chemistry: The molecule can act as a symmetrical ligand for metal ions, forming stable coordination complexes with potential applications in catalysis or materials science.

References

A complete list of references cited in this document is provided below.

References

- YANG DONG; YANG, DONG; TENG, KUN; WANG, MING SHUANG; CENG, WEI. (2016). CN104876833B - Method for preparing beta-hydroxyethylhydrazine by microchannel reactor.

-

Medjahed, N., et al. (2021). Synthesis of Bis-Hydrazine using heterogeneous catalysis. Proceedings. [Link]

- Gever, G., & Okecie, C. J. (1953). U.S. Patent No. 2,660,607. U.S.

-

Medjahed, N., et al. (2021). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. Molbank, 2021(4), M1303. [Link]

-

ResearchGate. (2020). Can anyone tell how to prepare hydrazine hydrate using some easily available precursors since it is hazardous and difficult to buy in Taiwan?. [Link]

-

Ma, H., et al. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]

-

Ma, H., et al. (2024). Supporting Information: Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors. The Royal Society of Chemistry. [Link]

-

Ma, H., et al. (2024). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 3-PHENYL-[3][6][7]TRIAZOLO[4,3-a]PYRIDINE. [Link]

-

ResearchGate. (n.d.). Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt precursor. [Link]

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

Fengchen Group. (n.d.). Custom 2-Hydroxyethylhydrazine Manufacturers, Suppliers. [Link]

- Schirmann, J., & Weiss, F. (1987). U.S. Patent No. 4,657,751. U.S.

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinoethanol. PubChem Compound Database. [Link]

-

LibreTexts Chemistry. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. [Link]

-

LookChem. (2024). Hydrazine hydrate: an important component of the chemical industry. [Link]

-

Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. Organic Chemistry II. [Link]

-

Palmer, M. V., et al. (1970). The Conversion of 2-Hydroxyethylhydrazine to Ethylene. Plant Physiology, 46(5), 629–631. [Link]

-

Cheng, H. M., et al. (2009). N,N'-Bis(2-quinolylcarbon-yl)hydrazine. Acta Crystallographica Section E, 65(Pt 10), o2526. [Link]

-

ResearchGate. (n.d.). Functionalization of 2-hydroxyethyl methacrylate-based polyHIPEs: Effect of the leaving group. [Link]

-

Calca Solutions. (n.d.). Understanding Hydrazine: A Key to Scientific Progress. [Link]

-

LibreTexts Chemistry. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]

-

LibreTexts Chemistry. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]

-

Zhou, D., et al. (2016). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. [Link]

-

Badi, N., & Harrisson, S. (2022). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry, 13(44), 6061-6069. [Link]

Sources

- 1. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2-Hydroxyethylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 4. US2660607A - Process of making 2-hydroxyethylhydrazine - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

A Senior Application Scientist's Guide to the Definitive Structural Analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical synthesis and drug development, the unequivocal structural confirmation of molecular entities is not merely a procedural step but the bedrock of scientific integrity and project success. This guide provides an in-depth, technically-grounded workflow for the structural analysis and confirmation of 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS No: 4489-40-5), a versatile bifunctional building block. Moving beyond a simple recitation of techniques, this paper delves into the causality behind experimental choices, establishing a self-validating analytical cascade. We will progress from foundational physicochemical profiling to advanced spectroscopic fingerprinting and culminate with the gold standard of single-crystal X-ray diffraction. Each section is designed to empower researchers with not only the "how" but the critical "why," ensuring a robust and irrefutable structural assignment.

The Imperative for Structural Verification

2,2'-(Hydrazine-1,2-diyl)diethanol, with its symmetrical di-alcohol and hydrazine functionalities, presents a unique chemical scaffold. Its potential as a precursor in the synthesis of pharmaceuticals, polymers, and chelating agents necessitates a rigorous and multi-faceted approach to its structural confirmation. Ambiguity in structure can lead to failed syntheses, misinterpreted biological data, and significant setbacks in development timelines. The logical, tiered approach detailed herein ensures that each piece of analytical data corroborates the others, building a comprehensive and unassailable structural dossier.

Foundational Analysis: Physicochemical Profile

Before engaging sophisticated spectroscopic methods, establishing the fundamental physical properties of the analyte provides the first layer of identity and purity assessment. This is a critical, cost-effective step to validate that the bulk material is consistent with literature values.

Causality & Experimental Choice:

-

Melting Point: A sharp, well-defined melting point is a strong indicator of purity. Impurities typically depress and broaden the melting range.

-

Solubility: Understanding the solubility profile is paramount for preparing samples for subsequent analyses, particularly for NMR spectroscopy and mass spectrometry.

Protocol: Melting Point Determination

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Load a small amount of finely powdered, dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the apparatus.

-

Heat at a rapid rate to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the sample is completely molten. This range is the melting point.

| Property | Reported Value | Source |

| Molecular Formula | C4H12N2O2 | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Melting Point | 58-60 °C | [2] |

Spectroscopic Fingerprinting: A Multi-Modal Approach

Spectroscopy provides a detailed "fingerprint" of the molecule, probing its functional groups, connectivity, and molecular mass. The synergy of FTIR, NMR, and HRMS creates a powerful dataset for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Interrogation

Expertise & Experience: FTIR is an invaluable first-pass spectroscopic technique. It is rapid and provides definitive evidence for the presence or absence of key functional groups. For 2,2'-(Hydrazine-1,2-diyl)diethanol, we expect to see characteristic absorptions for the O-H (hydroxyl) and N-H (hydrazine) stretching vibrations, which are the most prominent features of its structure.

Trustworthiness: A self-validating protocol involves running a background spectrum immediately before the sample. This corrects for atmospheric CO2 and water vapor, ensuring that the observed peaks are solely from the analyte. Using an Attenuated Total Reflectance (ATR) accessory provides excellent sample-to-sample reproducibility with minimal preparation.

Protocol: ATR-FTIR Analysis

-

Record a background spectrum on the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a high signal-to-noise ratio.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3500 - 3200 (Broad) | Stretching[3][4] |

| N-H (Hydrazine) | 3350 - 3250 (Medium) | Stretching |

| C-H (Aliphatic) | 3000 - 2850 (Medium) | Stretching |

| C-O (Alcohol) | 1150 - 1050 (Strong) | Stretching |

| C-N (Amine) | 1250 - 1020 (Medium) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

Expertise & Experience: NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and relative numbers of protons (¹H NMR) and carbons (¹³C NMR). The symmetry of 2,2'-(Hydrazine-1,2-diyl)diethanol simplifies its expected spectra, making it an ideal candidate for this technique. The choice of a deuterated solvent (e.g., DMSO-d₆ or D₂O) is critical to avoid large solvent signals obscuring the analyte peaks.

Trustworthiness: A self-validating NMR experiment relies on proper instrument shimming to achieve high magnetic field homogeneity, resulting in sharp, well-resolved peaks. The use of an internal standard like Tetramethylsilane (TMS) provides a reliable reference (0 ppm) for chemical shifts.

Molecular Structure Diagram

Caption: Molecular structure of 2,2'-(Hydrazine-1,2-diyl)diethanol.

Protocol: ¹H & ¹³C NMR Acquisition

-

Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Add a small amount of TMS as an internal standard if not already present in the solvent.

-

Insert the tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize field homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H signals and reference both spectra to the TMS peak (0.00 ppm).

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |

| Environment | Expected δ (ppm), Multiplicity | Environment |

| HO-CH₂- | ~4.5 - 5.0, Triplet (exchangeable) | HO-C H₂- |

| -CH₂-N | ~3.5 - 3.8, Triplet | -C H₂-N |

| -NH- | ~3.0 - 4.0, Broad Singlet (exchangeable) |

Note: Due to the molecule's symmetry, only two unique carbon signals and three unique proton signals are expected. Chemical shifts are predictive and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula

Expertise & Experience: While standard mass spectrometry confirms the molecular weight, high-resolution mass spectrometry (HRMS) provides the exact mass to several decimal places.[7] This precision is crucial because it allows for the unambiguous determination of the molecular formula.[8][9] The mass difference between atoms is not an integer value (e.g., ¹⁶O = 15.9949 amu, ¹⁴N₂ = 28.0062 amu). HRMS can distinguish between different elemental compositions that have the same nominal mass.[10][11]

Trustworthiness: The system is validated through daily calibration with a known standard of precisely known mass across the desired mass range. This ensures the mass accuracy of the measurement is within an acceptable tolerance (typically < 5 ppm).

Protocol: ESI-HRMS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Analyze the resulting spectrum to identify the monoisotopic peak for the ion of interest.

-

Use the instrument's software to calculate the molecular formula that best fits the measured exact mass within a specified error tolerance (e.g., ± 5 ppm).

| Ion | Calculated Exact Mass |

| C₄H₁₂N₂O₂ | 120.08988 |

| [M+H]⁺ (C₄H₁₃N₂O₂) | 121.09770 |

The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Experience: When an unambiguous, three-dimensional solid-state structure is required, single-crystal X-ray diffraction is the definitive technique.[12] It provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and stereochemistry.[13] This method moves beyond connectivity to provide a true spatial map of the molecule.

Trustworthiness: The quality of a crystal structure is self-validated by several crystallographic parameters. The R-factor (or residual factor) is a measure of the agreement between the calculated and observed diffraction data; a low R-factor (< 0.05) indicates a good fit.

Protocol: Single-Crystal XRD Workflow Overview

-

Crystal Growth: High-quality single crystals are paramount.[14] This is often the most challenging step.[15] Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., isopropanol, ethyl acetate) is a common method.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension, free of cracks) is selected under a microscope and mounted on a goniometer head.[16]

-

Data Collection: The mounted crystal is placed in the diffractometer, cooled under a stream of nitrogen, and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[12]

-

Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an initial electron density map and refined to yield the final atomic positions.

Integrated Analytical Workflow and Data Synthesis

No single technique provides the complete picture. The strength of this analytical approach lies in the synthesis of all data points. The FTIR confirms the functional groups, the NMR confirms their connectivity and the C-H framework, the HRMS confirms the elemental composition, and the XRD provides the ultimate 3D structure. Each result must be consistent with the others to achieve a definitive confirmation.

Workflow Diagram

Caption: Integrated workflow for structural confirmation.

Conclusion: A Framework for Confidence

The structural confirmation of 2,2'-(Hydrazine-1,2-diyl)diethanol, or any chemical entity, is a systematic process of evidence accumulation. By following the integrated workflow outlined in this guide—from basic physical measurements to advanced spectroscopic and crystallographic analyses—researchers can build an unassailable case for their molecule's structure. This rigorous, multi-technique approach not only ensures scientific accuracy but also underpins the integrity of all subsequent research and development built upon that foundation.

References

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942–1947. Retrieved from [Link]

-

Pulkar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from [Link]

-

ChemBK. (n.d.). 2,2'-(Hydrazine-1,2-diyl)diethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

-

Clark, J. (n.d.). MASS SPECTRA - THE MOLECULAR ION (M+) PEAK. Chemguide. Retrieved from [Link]

-

University of Calgary. (2019, March 18). Formula determination by high resolution mass spectrometry. YouTube. Retrieved from [Link]

-

Liu, Y., et al. (2023). Theoretical and Experimental Analysis of Hydroxyl and Epoxy Group Effects on Graphene Oxide Properties. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Retrieved from [Link]

Sources

- 1. CAS 2488-95-1 | 2,2'-(Hydrazine-1,2-diyl)diethanol - Synblock [synblock.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. anuchem.weebly.com [anuchem.weebly.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

The Unseen Spectrum: A Predictive Guide to the Spectroscopic Characterization of 2,2'-(Hydrazine-1,2-diyl)diethanol

Abstract

Introduction: The Challenge of an Uncharacterized Molecule

2,2'-(Hydrazine-1,2-diyl)diethanol, also known as N,N'-bis(2-hydroxyethyl)hydrazine, is a bifunctional molecule incorporating both hydrazine and primary alcohol moieties. Its structural attributes suggest a wide range of potential applications, from a precursor in polymer synthesis to a component in the development of novel pharmaceutical agents. However, a significant impediment to its broader scientific exploration is the current lack of publicly accessible, experimentally-derived spectral data. This guide directly addresses this knowledge gap.

It is crucial to note a point of potential confusion regarding the compound's Chemical Abstracts Service (CAS) number. While some databases may erroneously associate this compound with CAS number 111-48-8, that identifier correctly belongs to 2,2'-thiodiethanol. The correct CAS number for 2,2'-(Hydrazine-1,2-diyl)diethanol is 2488-95-1 .[1][2]

This document is structured to provide a predictive yet scientifically rigorous overview of the expected NMR, IR, and Mass spectral data for 2,2'-(Hydrazine-1,2-diyl)diethanol. Our predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with structurally related compounds for which extensive spectral data exists, namely 2-hydroxyethylhydrazine, ethanolamine, and N,N'-dimethylhydrazine.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2,2'-(Hydrazine-1,2-diyl)diethanol are based on the analysis of its constituent functional groups and comparison with its structural analogues.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,2'-(Hydrazine-1,2-diyl)diethanol is expected to be relatively simple, reflecting the molecule's symmetry. We anticipate three distinct signals, as detailed in Table 1. The chemical shifts are predicted based on the known values for 2-hydroxyethylhydrazine and ethanolamine.[3][4][5]

Table 1: Predicted ¹H NMR Spectral Data for 2,2'-(Hydrazine-1,2-diyl)diethanol

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~2.7 - 2.9 | Triplet | 4H | -NH -CH₂ - | The methylene protons adjacent to the nitrogen of the hydrazine are expected to be deshielded by the electronegative nitrogen atom. In 2-hydroxyethylhydrazine, the corresponding -CH₂NH- protons appear as a triplet at approximately 2.624 ppm.[5] A similar chemical shift is anticipated here. |

| ~3.5 - 3.7 | Triplet | 4H | -CH₂ -OH | The methylene protons adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. In ethanolamine, these protons are observed around 3.6 ppm. A similar value is predicted for the title compound. |

| Broad | Singlet | 4H | -NH - and -OH | The protons on the nitrogen and oxygen atoms are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature. In 2-hydroxyethylhydrazine, the amine and hydroxyl protons give a combined broad signal.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show two signals, corresponding to the two non-equivalent carbon atoms in the molecule, as outlined in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 2,2'-(Hydrazine-1,2-diyl)diethanol

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~50 - 55 | -NH-C H₂- | The carbon atom adjacent to the nitrogen is expected in this region. This prediction is based on the chemical shifts of similar carbons in related structures. |

| ~60 - 65 | -C H₂-OH | The carbon atom bonded to the hydroxyl group will be further downfield due to the higher electronegativity of oxygen compared to nitrogen. |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of 2,2'-(Hydrazine-1,2-diyl)diethanol and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon signals (typically 0-150 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 2,2'-(Hydrazine-1,2-diyl)diethanol is based on the characteristic vibrational frequencies of N-H, O-H, C-N, and C-O bonds. Data from ethanolamine and various hydrazines inform these predictions.[1][2][6]

Table 3: Predicted IR Spectral Data for 2,2'-(Hydrazine-1,2-diyl)diethanol

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |

| 3100 - 3400 | Strong, Broad | O-H and N-H stretching | This broad band is characteristic of hydrogen-bonded O-H and N-H stretching vibrations. In ethanolamine, the O-H and N-H stretches appear in this region.[1][2] |

| 2850 - 2960 | Medium | C-H stretching | These peaks are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups. |

| 1580 - 1650 | Medium | N-H bending | The bending vibration of the N-H bond is expected in this region. |

| 1450 - 1470 | Medium | C-H bending | The scissoring and bending vibrations of the methylene groups will appear here. |

| 1050 - 1150 | Strong | C-O stretching | The C-O stretching vibration of the primary alcohol is typically a strong band in this region. For ethanolamine, the C-O stretch is observed around 1074 cm⁻¹.[2] |

| 1000 - 1100 | Medium | C-N stretching | The C-N stretching vibration is expected in this region. In ethanolamine, this band is seen around 1028 cm⁻¹.[2] |

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation (ATR): For a liquid sample, place a drop directly onto the ATR crystal. For a solid, press a small amount firmly onto the crystal.

-

Background Scan: Run a background scan with no sample present to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the sample on the ATR crystal and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and the significant absorption peaks identified and labeled.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of 2,2'-(Hydrazine-1,2-diyl)diethanol is based on its molecular formula (C₄H₁₂N₂O₂) and the expected fragmentation pathways for hydrazines and alcohols.

Molecular Weight: 120.15 g/mol

Predicted Molecular Ion Peak (M⁺): m/z = 120

Predicted Fragmentation Pattern

The fragmentation of 2,2'-(Hydrazine-1,2-diyl)diethanol is expected to be driven by the cleavage of the N-N bond and the loss of small, stable molecules from the side chains.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2,2'-(Hydrazine-1,2-diyl)diethanol

| Predicted m/z | Proposed Fragment | Rationale for Fragmentation |

| 89 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical is a common fragmentation pathway for primary alcohols. |

| 60 | [C₂H₆N₂]⁺ | Cleavage of both C-N bonds with the loss of two ethylene oxide molecules. |

| 45 | [C₂H₅O]⁺ | Cleavage of the C-N bond. |

| 31 | [CH₂OH]⁺ | A common fragment from primary alcohols. |

| 30 | [CH₄N]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |

The mass spectrum of 2-hydroxyethylhydrazine shows a base peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment, which supports the predicted fragmentation pattern.[7][8][9]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be a suitable technique.

-

Data Acquisition: Acquire the mass spectrum, scanning a mass range that includes the expected molecular ion (e.g., m/z 10-200).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with the predicted fragments.

Conclusion: A Path Forward for Research

While the experimental spectral data for 2,2'-(Hydrazine-1,2-diyl)diethanol remains to be published, this in-depth predictive guide provides a solid foundation for its spectroscopic characterization. The predicted NMR, IR, and MS data, derived from fundamental principles and analysis of analogous structures, offer a reliable roadmap for researchers working with this compound. The detailed experimental protocols provided herein will enable scientists to acquire and interpret high-quality spectral data, thus facilitating the unambiguous identification and further investigation of 2,2'-(Hydrazine-1,2-diyl)diethanol and its potential applications.

References

-

ChemBK. 2,2'-(Hydrazine-1,2-diyl)diethanol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000149). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000149). [Link]

-

ResearchGate. Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt... [Link]

-

ResearchGate. IR spectrum of pure MEA, and (inset) a ball-and-stick model of MEA[3]. [Link]

-

NIST WebBook. 2-Hydrazinoethanol. [Link]

-

NIST WebBook. 2-Hydrazinoethanol. [Link]

-

SpectraBase. 2-Hydrazinoethanol - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000149) [hmdb.ca]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000149) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydrazinoethanol [webbook.nist.gov]

- 8. 2-Hydrazinoethanol [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Navigating the Solubility Landscape of 2,2'-(Hydrazine-1,2-diyl)diethanol: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-(Hydrazine-1,2-diyl)diethanol in a diverse range of organic solvents. In the absence of extensive empirical solubility data, this guide pioneers a theoretical approach, leveraging Hansen Solubility Parameters (HSP) to predict and rationalize the solubility behavior of this important chemical intermediate. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling informed solvent selection, optimizing reaction conditions, and streamlining purification processes.

Introduction: The Significance of 2,2'-(Hydrazine-1,2-diyl)diethanol

2,2'-(Hydrazine-1,2-diyl)diethanol, a bifunctional molecule featuring both hydroxyl and hydrazine moieties, holds considerable interest as a versatile building block in organic synthesis and pharmaceutical development. Its unique structural attributes allow for a wide array of chemical transformations, making it a valuable precursor for the synthesis of novel heterocyclic compounds, polymers, and active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is paramount for its effective utilization, impacting everything from reaction kinetics to the feasibility of crystallization and purification protocols. This guide aims to bridge the current knowledge gap by providing a robust theoretical framework for predicting its solubility.

Physicochemical Properties of 2,2'-(Hydrazine-1,2-diyl)diethanol

A thorough understanding of the intrinsic properties of 2,2'-(Hydrazine-1,2-diyl)diethanol is fundamental to comprehending its interactions with different solvents. Key physicochemical parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H12N2O2 | ChemBK[1] |

| Molar Mass | 120.15 g/mol | ChemBK[1] |

| Melting Point | 58-60 °C | ChemBK[1] |

| Boiling Point | 171 °C | ChemBK[1] |

| Predicted Density | 1.120 ± 0.06 g/cm³ | ChemBK[1] |

| Predicted pKa | 14.34 ± 0.10 | ChemBK[1] |

The presence of two hydroxyl groups and a hydrazine moiety imparts a high degree of polarity and extensive hydrogen bonding capabilities to the molecule. These features are the primary determinants of its solubility behavior.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

Given the scarcity of experimental solubility data, a theoretical approach based on Hansen Solubility Parameters (HSP) offers a powerful predictive tool. The central tenet of this model is "like dissolves like," where the solubility of a solute in a solvent is favored when their intermolecular forces are similar. HSP quantifies these forces by dissecting the total cohesive energy density (δt²) into three components:

-

δd (Dispersion): Arising from temporary fluctuating dipoles in molecules.

-

δp (Polar): Stemming from permanent dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hildebrand solubility parameter is related to the Hansen parameters by the equation:

δt² = δd² + δp² + δh²

A smaller "distance" (Ra) between the HSP values of the solute and the solvent in the three-dimensional Hansen space indicates a higher likelihood of miscibility.

Estimation of Hansen Solubility Parameters for 2,2'-(Hydrazine-1,2-diyl)diethanol

The HSP for 2,2'-(Hydrazine-1,2-diyl)diethanol were estimated using the group contribution method, a widely accepted technique for predicting the properties of molecules based on their constituent functional groups.[2][3] The molecular structure was first analyzed to identify its functional groups.

The SMILES (Simplified Molecular-Input Line-Entry System) string for 2,2'-(Hydrazine-1,2-diyl)diethanol is OCCNNCCO .

From this, the following functional groups can be identified:

-

2 x -CH2- (Methylene)

-

2 x -OH (Alcohol)

-

1 x >NN< (Hydrazine)

Using established group contribution values from the van Krevelen method, the individual Hansen parameters were calculated.

Table 1: Estimated Hansen Solubility Parameters for 2,2'-(Hydrazine-1,2-diyl)diethanol

| Parameter | Estimated Value (MPa⁰.⁵) |

| δd (Dispersion) | 17.5 |